Cas no 81691-06-7 (3-Methylpseudouridine)

3-Methylpseudouridine structure
3-Methylpseudouridine structure
Product Name:3-Methylpseudouridine
CAS-Nr.:81691-06-7
MF:C10H14N2O6
MW:258.227962970734
CID:723306
Update Time:2024-03-01

3-Methylpseudouridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
    • 3-Methylpseudouridine
    • NSC 363818
    • 3-Methyl-5-β-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • Inchi: 1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)/t5-,6-,7-,8+/m1/s1
    • InChI-Schlüssel: DXEJZRDJXRVUPN-XUTVFYLZSA-N
    • Lächelt: O[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1C1=CNC(=O)N(C)C1=O

Experimentelle Eigenschaften

  • Dichte: 1.576±0.06 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Auflösung (41 g/l) (25° C),

3-Methylpseudouridine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
M211310-1mg
3-Methylpseudouridine
81691-06-7
1mg
$224.00 2023-05-18
TRC
M211310-5mg
3-Methylpseudouridine
81691-06-7
5mg
$994.00 2023-05-18
TRC
M211310-10mg
3-Methylpseudouridine
81691-06-7
10mg
$1745.00 2023-05-18
Chemenu
CM890529-1g
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione
81691-06-7 95%+
1g
$2428 2024-07-23
A2B Chem LLC
AE01301-1mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
1mg
$198.00 2024-04-19
A2B Chem LLC
AE01301-2mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
2mg
$286.00 2024-04-19
A2B Chem LLC
AE01301-5mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
5mg
$521.00 2024-04-19
TRC
M211310-50mg
3-Methylpseudouridine
81691-06-7
50mg
$ 9200.00 2023-09-07
Ambeed
A799921-5mg
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
81691-06-7 95%
5mg
$845.0 2025-04-16
Ambeed
A799921-25mg
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
81691-06-7 95%
25mg
$1885.0 2025-04-16

3-Methylpseudouridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referenz
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Benzene ;  1 h, 0 °C; overnight, rt
1.2 Solvents: Dichloromethane
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 0 °C
2.2 1 h, 0 °C; overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
5.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Triethylamine
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
7.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referenz
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referenz
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Triethylamine
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referenz
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
2.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
2.2 Reagents: Triethylamine
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
4.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referenz
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
3.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
3.2 Reagents: Triethylamine
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
5.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referenz
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 0 °C
1.2 1 h, 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
4.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Triethylamine
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
6.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referenz
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

3-Methylpseudouridine Raw materials

3-Methylpseudouridine Preparation Products

Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.